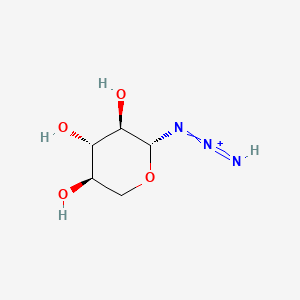

beta-Xylopyranosyl azide

Vue d'ensemble

Description

Beta-Xylopyranosyl azide: is an organic compound with the chemical formula C5H9N3O4. It consists of a xylose group and an azide group (-N3). This compound is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide and methylene chloride .

Mécanisme D'action

Target of Action

Beta-Xylopyranosyl azide primarily targets the glycosaminoglycan (GAG) biosynthesis pathway . It interacts with proteoglycans , macromolecules with important biological functions . Proteoglycans are composed of a core protein and one or more GAG side chains .

Mode of Action

This compound acts as a decoy for GAG biosynthesis . It is known to induce GAG biosynthesis in various systems . The compound’s interaction with its targets results in changes in the expression of GAG fine structures, which are attributed to deregulation of their biosynthetic and catabolic enzymes .

Biochemical Pathways

The affected biochemical pathway is the GAG biosynthesis pathway . The first step of proteoglycan biosynthesis is the xylosylation of certain serine residues on the core protein . After the addition of a xylose residue, a tetrasaccharide linker is assembled before the repeating disaccharide units are attached to extend the GAG chain .

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to induce gag biosynthesis in various systems .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the expression of GAG fine structures . These changes are hallmarks of vascular dysfunction and tumor progression . The compound also enhances the efficiency of the process by degrading xylooligosaccharides, which are potent inhibitors of other hemicellulose-/xylan-converting enzymes .

Analyse Biochimique

Biochemical Properties

Beta-Xylopyranosyl azide plays a significant role in biochemical reactions, particularly in the synthesis of glycosaminoglycans and enzyme inhibition . It interacts with various enzymes, including xylanases and beta-xylosidases, which are responsible for the hydrolysis of xylan into xylose . These interactions are crucial for the degradation of hemicellulose and the subsequent release of fermentable sugars.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of proteoglycans, which are essential components of the extracellular matrix in mammalian cells . This compound also impacts the activity of enzymes involved in carbohydrate metabolism, thereby altering cellular energy production and storage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins . It acts as an inhibitor of certain glycosidases, preventing the breakdown of complex carbohydrates into simpler sugars . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to enhance the synthesis of glycosaminoglycans and improve cellular metabolism . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . It interacts with enzymes such as xylanases and beta-xylosidases, which play key roles in the breakdown of hemicellulose into fermentable sugars . These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its activity and function within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and the extracellular matrix . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chemical Synthesis: Beta-Xylopyranosyl azide can be synthesized through the reaction of xylose with sodium azide in the presence of a suitable solvent.

Enzymatic Pathways: Enzymatic methods can also be employed to prepare this compound.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Beta-Xylopyranosyl azide can undergo oxidation reactions to form various oxidized derivatives.

Substitution: this compound can participate in substitution reactions where the azide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

Substitution: Halogens, alkylating agents, appropriate solvents.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Beta-Xylopyranosyl amine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Beta-Xylopyranosyl azide is used as an intermediate in the synthesis of complex organic molecules.

Enzyme Inhibition: It is used in studies related to enzyme inhibition, particularly in the inhibition of glycosidases.

Biology

Glycosaminoglycan Biosynthesis: This compound acts as an activator in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix.

Medicine

Drug Development: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-Xylopyranosides: These compounds share the xylose group but differ in the functional groups attached to the xylose molecule.

Beta-Xylopyranosyl derivatives: These include various derivatives where the azide group is replaced by other functional groups such as amines, halogens, or alkyl groups.

Uniqueness

Propriétés

IUPAC Name |

imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZIUAYOYISIB-KKQCNMDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N3O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)

![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)